molecular formula C22H23N3O3S2 B3408794 (5Z)-5-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 886168-75-8

(5Z)-5-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B3408794
CAS No.: 886168-75-8
M. Wt: 441.6 g/mol
InChI Key: KCTLDGGGNQAOFL-UYRXBGFRSA-N
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Description

(5Z)-5-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that features a quinoline ring, a morpholine group, and a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the morpholine group. The thiazolidinone core is then constructed through a series of cyclization reactions. The final step involves the formation of the (5Z)-isomer through selective isomerization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques could be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone core to a thiazolidine ring.

    Substitution: The quinoline and morpholine groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, although further research is needed to confirm these effects.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it a valuable addition to the toolkit of industrial chemists.

Mechanism of Action

The mechanism of action of (5Z)-5-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone core, such as pioglitazone and rosiglitazone, are used as antidiabetic agents.

    Quinoline Derivatives: Compounds like chloroquine and quinine are well-known for their antimalarial properties.

    Morpholine Derivatives: Compounds such as morpholine itself and its derivatives are used in various industrial applications.

Uniqueness

What sets (5Z)-5-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one apart is its combination of these structural features into a single molecule. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further study.

Properties

IUPAC Name

(5Z)-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c26-21-19(30-22(29)25(21)14-17-5-3-9-28-17)13-16-12-15-4-1-2-6-18(15)23-20(16)24-7-10-27-11-8-24/h1-2,4,6,12-13,17H,3,5,7-11,14H2/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTLDGGGNQAOFL-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C(=CC3=CC4=CC=CC=C4N=C3N5CCOCC5)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CN2C(=O)/C(=C/C3=CC4=CC=CC=C4N=C3N5CCOCC5)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 2
(5Z)-5-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(5Z)-5-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 4
(5Z)-5-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 5
(5Z)-5-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(5Z)-5-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

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